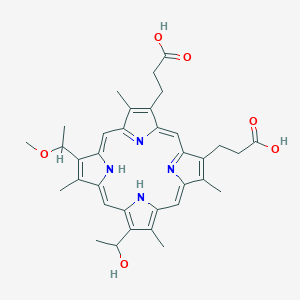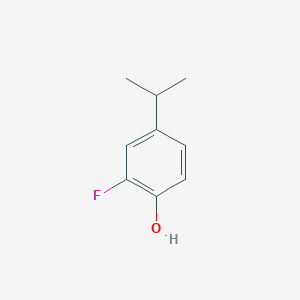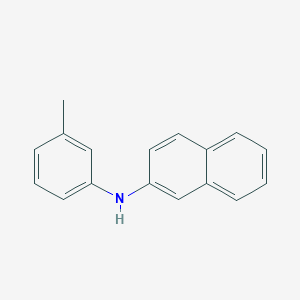![molecular formula C11H10Cl2N2O2 B186238 1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione CAS No. 5303-32-2](/img/structure/B186238.png)
1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione, also known as CP-31398, is a small molecule that has gained attention in the scientific community due to its potential as a cancer treatment. CP-31398 has been found to have a unique mechanism of action that allows it to target and inhibit cancer cells specifically, while leaving healthy cells unharmed. In
作用機序
1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione works by binding to the p53 protein, a tumor suppressor that is often mutated or inactive in cancer cells. By binding to p53, 1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione is able to stabilize the protein and activate its tumor suppressor function. This leads to the induction of cell cycle arrest and apoptosis in cancer cells, while leaving healthy cells unharmed.
生化学的および生理学的効果
1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione has been found to have a number of biochemical and physiological effects. In addition to its ability to activate p53, 1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione has been shown to inhibit the activity of certain enzymes involved in cancer cell survival and proliferation. 1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione has also been found to induce autophagy, a process that allows cells to recycle damaged or dysfunctional components.
実験室実験の利点と制限
One advantage of 1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione is its specificity for cancer cells, which allows it to target cancer cells while leaving healthy cells unharmed. Additionally, 1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione has been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy. However, 1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione has some limitations for lab experiments. For example, it has poor solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further studies are needed to determine the optimal dosage and administration methods for 1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione. Finally, there is a need for more in vivo studies to determine the efficacy of 1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione in treating various types of cancer.
合成法
1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione can be synthesized through a multi-step process that involves the reaction of 3,4-dichloroaniline with methyl acrylate, followed by a series of reactions that ultimately lead to the formation of the pyrrolidine-2,5-dione ring. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学的研究の応用
1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione has been extensively studied for its potential as a cancer treatment. In vitro studies have shown that 1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione is able to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer. In vivo studies have also shown promising results, with 1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione reducing tumor growth in mice models of breast and colon cancer. Additionally, 1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione has been found to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy.
特性
CAS番号 |
5303-32-2 |
|---|---|
製品名 |
1-[(3,4-Dichloro-phenylamino)-methyl]-pyrrolidine-2,5-dione |
分子式 |
C11H10Cl2N2O2 |
分子量 |
273.11 g/mol |
IUPAC名 |
1-[(3,4-dichloroanilino)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H10Cl2N2O2/c12-8-2-1-7(5-9(8)13)14-6-15-10(16)3-4-11(15)17/h1-2,5,14H,3-4,6H2 |
InChIキー |
BVGDNJFFPVLWNB-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)CNC2=CC(=C(C=C2)Cl)Cl |
正規SMILES |
C1CC(=O)N(C1=O)CNC2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1'-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4'-piperidine]](/img/structure/B186163.png)








![1h-Isoindole-1,3(2h)-dione, 2-[[(3-chloro-4-methylphenyl)amino]methyl]-](/img/structure/B186183.png)